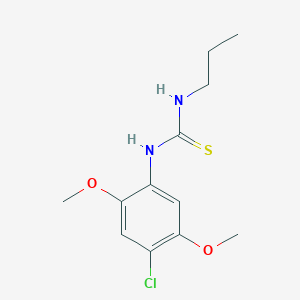
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, also known as PDPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that are involved in inflammation and cancer progression. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
实验室实验的优点和局限性
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has not been extensively studied in vivo, which makes it difficult to translate its potential therapeutic applications to clinical settings.
未来方向
There are several future directions for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to elucidate the exact mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea, which will help in designing experiments that target specific pathways. In addition, future research can focus on optimizing the synthesis method of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to improve its purity and yield. Finally, future research can focus on studying the in vivo effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea to translate its potential therapeutic applications to clinical settings.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea is a promising compound that exhibits a wide range of biological activities and potential therapeutic applications. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. However, its exact mechanism of action is not fully understood, and further research is needed to optimize its synthesis method and study its in vivo effects. Overall, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has the potential to be a valuable compound for developing new therapies for various diseases.
合成方法
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl isothiocyanate in the presence of a base. The resulting intermediate is then reacted with hydrochloric acid to yield 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization.
科学研究应用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
|---|---|
分子式 |
C12H17ClN2O2S |
分子量 |
288.79 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H2,14,15,18) |
InChI 键 |
LGQNPTYHUHCEDT-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
规范 SMILES |
CCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)





